Phosphonate

描述

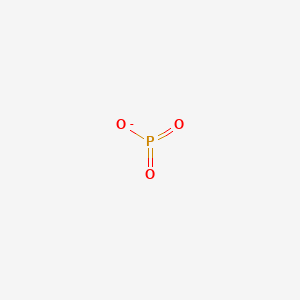

Structure

2D Structure

3D Structure

属性

InChI |

InChI=1S/HO3P/c1-4(2)3/h(H,1,2,3)/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZVMMHDMIWARA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422536 | |

| Record name | Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.972 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60118-28-7 | |

| Record name | Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Phosphonates

Classical and Modern Synthetic Approaches to Phosphonate Compounds

The formation of the crucial carbon-phosphorus (C-P) bond is the cornerstone of this compound synthesis. Over the years, several powerful reactions have been developed, each with its own mechanistic nuances and synthetic utility.

Michaelis-Arbuzov and Michaelis-Becker Reactions in this compound Synthesis

Two of the most fundamental methods for creating the C(sp³)-P bond are the Michaelis-Arbuzov and Michaelis-Becker reactions.

The Michaelis-Arbuzov reaction , discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone of this compound synthesis. wikipedia.orgresearchgate.net It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org The mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org In the subsequent step, the displaced halide anion attacks one of the alkoxy groups on the phosphorus, leading to a dealkylation that yields the final pentavalent this compound ester and a new alkyl halide. wikipedia.orgorganic-chemistry.org This reaction typically requires elevated temperatures, often between 120 °C and 160 °C, particularly for less reactive halides. wikipedia.orgnih.gov While broadly applicable, a potential drawback is that if the newly formed alkyl halide is more reactive than the starting halide, a mixture of products can result. nih.gov

The Michaelis-Becker reaction offers an alternative route. In this method, a dialkyl phosphite is first deprotonated by a strong base to generate a this compound anion. nih.govwikipedia.org This potent nucleophile then reacts with an alkyl halide via a nucleophilic substitution (S_N2) mechanism to form the target this compound. wikipedia.org While it often proceeds under milder conditions than the Michaelis-Arbuzov reaction, it requires the use of strong bases and its yields can sometimes be lower. nih.govwikipedia.org Recent advancements have explored a copper-catalyzed, enantioconvergent radical version of this reaction to create α-chiral alkyl phosphonates from racemic alkyl halides, overcoming the limitations of the inherent S_N2 mechanism. sustech.edu.cn

| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |

| Phosphorus Reagent | Trialkyl phosphite (trivalent P) | Dialkyl phosphite + Base |

| Mechanism | S_N2 attack by P, formation of phosphonium salt, dealkylation by halide. wikipedia.orgorganic-chemistry.org | Deprotonation of P-H, S_N2 attack by P-anion on alkyl halide. wikipedia.orgsustech.edu.cn |

| Key Intermediate | Phosphonium salt. wikipedia.org | This compound anion. nih.gov |

| Conditions | Typically thermal (120-160°C). wikipedia.org | Requires strong base, often milder temperatures. nih.gov |

| Primary Byproduct | Alkyl halide. wikipedia.org | Halide salt. |

Pudovik and Kabachnik-Fields Reactions for α-Aminothis compound Formation

A particularly important subclass of phosphonates is the α-aminophosphonates, which are structural analogs of α-amino acids. The Pudovik and Kabachnik-Fields reactions are the premier methods for their synthesis. wikipedia.orgarkat-usa.org

The Pudovik reaction involves the direct addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the C=N double bond of a pre-formed imine. ajol.infobeilstein-journals.org This two-component reaction is a highly convenient method for C-P bond formation and is often catalyzed by Lewis acids to activate the imine electrophile. ajol.info

The Kabachnik-Fields reaction , discovered independently by Martin Kabachnik and Ellis Fields in 1952, is a one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite. wikipedia.orgnih.govmdpi.com The reaction mechanism can proceed via two main pathways, depending on the nature of the reactants. nih.govcore.ac.uk One pathway involves the initial formation of an imine from the carbonyl and amine, which is then subjected to nucleophilic attack by the phosphite (the Pudovik pathway). wikipedia.orgnih.gov Alternatively, the phosphite can first add to the carbonyl to form an α-hydroxythis compound (an Abramov reaction), which is subsequently substituted by the amine to yield the final α-aminothis compound. arkat-usa.orgnih.gov The use of various catalysts can influence the reaction rate and pathway. organic-chemistry.org

Hirao Coupling and Other C-P Bond Formation Strategies

While classical methods excel at forming C(sp³)-P bonds, the synthesis of aryl- and vinylphosphonates, which possess a C(sp²)-P bond, required new strategies.

The Hirao coupling , first reported in the early 1980s, addressed this challenge by using a palladium catalyst to couple dialkyl phosphites with aryl or vinyl halides. wikipedia.orgmdpi.comrsc.org This reaction significantly expanded the scope of this compound synthesis, providing access to a wide array of functionalized phosphonates under milder conditions than previous nickel-catalyzed methods. wikipedia.orgmdpi.com The original protocol often utilized Pd(PPh₃)₄ as the catalyst, but later improvements have introduced other palladium sources and ligands, such as Pd(OAc)₂/dppf, to improve efficiency and reduce catalyst loading. researchgate.net The Hirao reaction has also been extended to other starting materials, including the decarbonylative phosphorylation of amides. nih.gov

Beyond the Hirao coupling, several other modern C-P bond formation strategies have emerged:

Metal-Free Photo-Arbuzov Reaction : A recent development involves a UV-induced, catalyst-free reaction between (hetero)aryl halides and trimethyl phosphite, offering a mild and versatile route to aryl phosphonates. rsc.org

Photoredox Catalysis : Visible-light-driven methods, often using ruthenium or gold catalysts, have been developed for the phosphonylation of arenes through C-H activation or via a radical-based alternative to the classical Arbuzov reaction. rsc.orgchinesechemsoc.org

Decarboxylative Coupling : Transition-metal-catalyzed methods that couple P(O)H compounds with carboxylic acids allow for the formation of C-P bonds through the extrusion of CO₂. nih.gov

Advanced Synthetic Methodologies for Diversified this compound Structures

Building on classical foundations, chemists have developed more sophisticated protocols to streamline syntheses and control stereochemistry, enabling the creation of highly complex and diverse this compound structures.

One-Pot Protocols for this compound and α-Aminothis compound Synthesis

One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. The Kabachnik-Fields reaction is itself a classic example of a one-pot, three-component synthesis of α-aminophosphonates. researchgate.net

Modern research has focused on developing novel and environmentally benign catalysts for these reactions. A wide variety of catalysts have been explored, including Lewis acids (e.g., InCl₃, Sc(OTf)₃, Y(OTf)₃), solid-supported reagents (e.g., Pd-HAP, ZnO nanoparticles, silica (B1680970) sulfuric acid), and recyclable ionic liquids ([BPy]HSO₄). oup.comrsc.orgthieme-connect.comscispace.com These catalysts often allow the reactions to proceed under milder conditions, such as at room temperature and without the need for volatile organic solvents, aligning with the principles of green chemistry. researchgate.netscispace.comorganic-chemistry.org For instance, a protocol using palladium-supported hydroxyapatite (B223615) (Pd-HAP) enables the synthesis of α-aminophosphonates directly from alcohols, amines, and phosphonates in a single pot, where the catalyst first facilitates the oxidation of the alcohol to an aldehyde before the subsequent condensation steps. oup.comoup.com

| Catalyst/System | Reactants | Conditions | Key Advantage |

| Yttrium triflate | Aldehyde, Amine, Phosphite | One-pot, three-component | Green catalyst, high yield and chemoselectivity. rsc.org |

| Pd-HAP | Alcohol, Amine, Phosphite | One-pot, Toluene, 90°C | Uses stable alcohols instead of aldehydes; reusable catalyst. oup.comoup.com |

| ZnO Nanoparticles | Aldehyde, Amine, Phosphite | Solvent-free, Room Temp | Simple procedure, high yields, recyclable catalyst. thieme-connect.com |

| [BPy]HSO₄ (Ionic Liquid) | Aldehyde, Amine, Phosphite | Solvent-free, Room Temp | Recyclable medium, simple workup, good to excellent yields. scispace.com |

| LiClO₄ | Aldehyde, Hexamethyldisilazane (B44280), Phosphite | Solvent-free | Mild protocol for primary α-amino phosphonates, high yields. researchgate.net |

Stereoselective and Diastereoselective Synthesis of Complex Phosphonates

As many applications of phosphonates, particularly in medicinal chemistry, depend on a specific three-dimensional structure, the development of stereoselective synthetic methods is of paramount importance. mdpi.com This involves controlling the formation of chiral centers to produce a single enantiomer or diastereomer.

Strategies for stereoselective synthesis often involve one of the following approaches:

Chiral Substrates : Using a starting material that is already chiral, such as a chiral amine or aldehyde in a Kabachnik-Fields or Pudovik reaction, can induce diastereoselectivity in the product. nih.gov For example, reacting aldehydes with the chiral amine (S)-α-methylbenzylamine and dimethyl phosphite under microwave irradiation can produce α-aminophosphonates with high diastereoselectivity. scielo.org.mx

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Chiral Catalysts : An external chiral catalyst can create a chiral environment around the reactants, favoring the formation of one stereoisomer over another. This is a highly efficient approach as only a small amount of the catalyst is needed. Examples include the use of chiral Ru(II)-Pheox complexes for the highly stereoselective cyclopropanation of alkenes to yield cyclopropylphosphonates, and chiral phosphine (B1218219) oxides as Lewis base catalysts for the enantioselective phosphonylation of aldehydes. mdpi.comacs.org

Biocatalysis : Engineered enzymes, such as carbene transferases derived from myoglobin, have been developed to catalyze highly diastereo- and enantioselective cyclopropanations to produce enantioenriched cyclopropylphosphonates on a preparative scale. nih.gov

Recent research has yielded highly effective methods for creating complex phosphonates. For instance, a palladium-catalyzed asymmetric intramolecular cyclization has been used to synthesize P-chiral biaryl phosphonates with up to 88% enantiomeric excess. rsc.org Similarly, highly diastereoselective additions of phosphites to chiral N-benzyl nitrones or chiral α,β-unsaturated amides have been reported, providing access to polyhydroxylated α-aminophosphonates and β-amidophosphonates, respectively. researchgate.netresearchgate.net

Synthesis of Azaheterocyclic Phosphonates

The synthesis of azaheterocyclic phosphonates, where a this compound group is directly attached to a nitrogen-containing heterocyclic ring, is an area of intense research due to their relevance in medicinal and agricultural chemistry. nih.govacs.org Methodologies for creating the crucial C-P bond are diverse and include established name reactions adapted for these specific substrates. nih.govacs.org Key sustainable approaches for their synthesis include the Michaelis-Arbuzov, Michaelis-Becker, Pudovik, Hirao coupling, and Kabachnik-Fields reactions. nih.govacs.orgacs.org

The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a phosphite, is a particularly common and versatile method for preparing α-amino phosphonates, including those with heterocyclic moieties. organic-chemistry.orgarabjchem.orgtandfonline.com For instance, novel diethyl {(4-oxo-1,4-dihydroquinolin-3-yl)(aryl/heteroarylamino)methyl}phosphonates have been synthesized via a one-pot, three-component reaction of 4-oxo-1,4-dihydroquinoline-3-carboxaldehyde, an amine, and diethyl phosphite. tandfonline.com Similarly, α-aminophosphonates can be synthesized from 1,3-benzoxazines through an iminium ion formation followed by the nucleophilic addition of alkylphosphites, catalyzed by boron trifluoride etherate. nih.gov

Another significant strategy involves the Pudovik reaction, which is the addition of a P-H bond across an imine double bond. ajol.info This method has been employed in a two-step, catalyst-free synthesis where 5-amino-1-naphthol (B160307) is first condensed with various aromatic aldehydes to form imines, which then react with dialkyl phosphites to yield α-amino phosphonates. ajol.info

The development of synthetic routes is often classified by the size of the azaheterocyclic ring being synthesized. nih.govacs.orgacs.orgugent.be These methodologies provide access to a wide array of structures, with a significant research focus on their potential as anticancer agents. nih.govacs.orgacs.org

Photochemical and Electrochemical Approaches in this compound Synthesis

Modern synthetic chemistry increasingly utilizes photochemical and electrochemical methods to construct C-P bonds under mild conditions, offering alternatives to traditional thermal reactions. acs.orgbeilstein-journals.org

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful strategy for forming C(sp²)–P bonds. acs.org This method often involves the generation of aryl radical intermediates from precursors like aryl halides via a single-electron transfer (SET) from an excited photocatalyst. acs.org These radicals then react with phosphorus nucleophiles to form aryl phosphonates. acs.org For example, a variety of aryl phosphonates can be synthesized from diaryliodonium salts and phosphites under visible-light illumination in the presence of a base. organic-chemistry.org A dichromatic photoredox catalysis approach, using cold white light, has been successfully applied to the synthesis of various heteroarene phosphonates, including those derived from furan, thiophene, and pyrrole. acs.org This process operates via a consecutive photoinduced electron transfer (ConPET) mechanism. acs.org

Another photochemical route involves the reaction of tetraethylpyrophosphite with fluorinated iodides, followed by oxidation, to produce fluorinated phosphonates in good yields. acs.org This method is versatile and can be used to prepare a range of F-alkyl, F-aryl, and bisphosphonates. acs.org

Electrochemical Synthesis: Electrochemistry provides a green and efficient alternative for this compound synthesis, often avoiding the need for chemical oxidants or metal catalysts. beilstein-journals.orgorganic-chemistry.org Arylphosphonates can be synthesized through the electrochemical hetero-coupling of arenes with trialkyl phosphites using a flow system with carbon and platinum electrodes. beilstein-journals.orgfrontiersin.org This method has been used to prepare numerous arene phosphonates in good to excellent yields and is scalable. beilstein-journals.orgfrontiersin.org

Electrochemical C-P bond formation has also been applied to the synthesis of 1-amino phosphonates from N-Boc-tetrahydroisoquinoline and dialkyl phosphites using graphite (B72142) electrodes. beilstein-journals.org Furthermore, an electrochemical cross-dehydrogenative-coupling reaction between alcohols and secondary phosphine oxides yields organophosphinates efficiently at room temperature without any added oxidant or catalyst. organic-chemistry.org The synthesis of 2-substituted 1,1-cyclopropanediylbis(phosphonates) has been achieved by electrolyzing tetraethyl dichloromethylbis(this compound) with Michael acceptors. thieme-connect.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to this compound synthesis aims to minimize environmental impact by using safer solvents, reducing energy consumption, and employing reusable or non-toxic catalysts. sciencedaily.comaithor.combioengineer.org Feasible green methods have been developed, although challenges in the efficient recovery and recycling of phosphorus remain. sciencedaily.com

Solvent-Free and Aqueous Media Syntheses

Aqueous Media: Water is an attractive green solvent due to its non-toxicity and unique reactivity, which can enhance reaction rates and selectivity. organic-chemistry.org An efficient synthesis of α-hydroxy phosphonates utilizes the nucleophilic addition of trimethylphosphite to aldehydes in water, catalyzed by the reusable solid acid catalyst Amberlyst-15. organic-chemistry.org This method works for both aliphatic and aromatic aldehydes, providing excellent yields under mild conditions. organic-chemistry.org Another example is the copper-catalyzed insertion of a this compound-substituted carbene into the N-H bond of aniline (B41778) in water to produce amino phosphonates. organic-chemistry.org

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a highly efficient green chemistry approach, often leading to faster reactions, higher yields, and simpler work-up procedures. academie-sciences.frrsc.org The synthesis of α-hydroxyphosphonates can be accomplished by simply grinding a mixture of an aldehyde and diethylphosphite with a catalytic amount of piperazine (B1678402) at room temperature, with reactions completing in minutes. acgpubs.org Another solvent-free method for α-hydroxyphosphonates involves using potassium phosphate (B84403) as a catalyst, which also proceeds rapidly at ambient temperature. academie-sciences.fr

The three-component Kabachnik-Fields reaction to produce α-aminophosphonates is also amenable to solvent-free conditions. arabjchem.org Using cellulose-SO₃H as an inexpensive, eco-friendly, and reusable catalyst, aldehydes, amines, and dialkylphosphites react at room temperature to give good yields. arabjchem.org Catalyst-free versions of this reaction have also been reported, proceeding efficiently under neat conditions. eurjchem.com

| Reaction Type | Catalyst | Medium | Key Features |

| α-Hydroxy this compound Synthesis | Amberlyst-15 | Water | Heterogeneous, reusable catalyst; mild conditions. organic-chemistry.org |

| α-Hydroxy this compound Synthesis | Piperazine | Solvent-free (Grinding) | Rapid reaction (minutes); high yields. acgpubs.org |

| α-Hydroxy this compound Synthesis | Potassium Phosphate | Solvent-free | Rapid, high-yielding, ambient temperature. academie-sciences.fr |

| α-Amino this compound Synthesis | Cellulose-SO₃H | Solvent-free | Eco-friendly, reusable catalyst. arabjchem.org |

| β-Trifluoromethyl this compound Synthesis | Base-controlled | Solvent-free | Mild conditions, good yields. rsc.org |

| Oxoindolin-3-yl this compound Synthesis | None | Solvent-free | Catalyst-free, simple, efficient. acs.org |

| Cycloalkenyl this compound Synthesis | None | Solvent-free | Diels-Alder reaction, good to excellent yields. rsc.org |

Ultrasound-Assisted and Microwave-Promoted Methodologies

Ultrasound-Assisted Synthesis: Sonochemistry is considered an eco-friendly technique where high-energy sound waves promote cavitation, accelerating reaction rates. rsc.org A straightforward, solvent- and catalyst-free protocol for synthesizing α-hydroxyphosphonates from various aromatic aldehydes and trialkylphosphite has been developed using ultrasound irradiation, leading to excellent yields in a short time. researchgate.net Ultrasound has also been shown to significantly reduce reaction times and improve yields in the synthesis of bisthis compound-betulin conjugates, cutting the time from 48 hours to just 2 hours. rsc.org The synthesis of novel α-aminophosphonates has been achieved via a one-pot, three-component reaction under ultrasonic irradiation using SnCl₂·2H₂O as a catalyst. nih.gov Similarly, CdI₂ nanoparticles have been used as an efficient catalyst for the ultrasound-assisted synthesis of diethyl {(4-oxo-1,4-dihydroquinolin-3-yl)(aryl/heteroarylamino)methyl}phosphonates. tandfonline.com

Microwave-Promoted Synthesis: Microwave irradiation provides a means of rapid and efficient energy transfer directly to the reaction mixture, often leading to dramatic reductions in reaction times and improved yields. rsc.orgjmaterenvironsci.com Palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl and vinyl halides has been achieved in under 10 minutes using microwave heating. organic-chemistry.org Another Pd(II)-catalyzed P-arylation of H-phosphonate dialkyl esters with arylboronic acids or aryl trifluoroborates was completed in 30 minutes with controlled microwave heating. nih.gov Solvent-free microwave-assisted conditions have also been employed for the alkylation of phosphonic ester-acid derivatives to produce dialkyl alkylphosphonates. researchgate.net

| Method | Reaction | Catalyst/Conditions | Time | Yield |

| Ultrasound | α-Hydroxy this compound Synthesis | Solvent- and catalyst-free | 25-37 min | Excellent |

| Ultrasound | Bisthis compound Conjugate Synthesis | - | 2 hours | up to 92% |

| Ultrasound | α-Amino this compound Synthesis | CdI₂ nanoparticles | - | Excellent |

| Microwave | Aryl this compound Synthesis (Cross-coupling) | Pd(PPh₃)₄ | < 10 min | Quantitative |

| Microwave | Aryl this compound Synthesis (P-arylation) | Pd(OAc)₂/dmphen | 30 min | 44-90% |

| Microwave | α-Sulfamidothis compound Synthesis | Solvent- and catalyst-free | 2-5 min | 93% |

Catalyst-Free and Eco-Friendly Catalytic Systems

Catalyst-Free Systems: Developing synthetic methods that proceed without any catalyst is a primary goal of green chemistry, as it simplifies purification and reduces waste. eurjchem.comacs.org The synthesis of α-amino phosphonates has been achieved in good to excellent yields under catalyst- and solvent-free conditions by reacting aromatic aldehydes, amines, and trimethyl/triethyl phosphite. eurjchem.com Similarly, oxoindolin-3-yl phosphonates can be prepared by the reaction of dialkyl or diaryl phosphites with oxoindolin-3-ylidenemalononitriles under solvent-free conditions without a catalyst. acs.org The Pudovik reaction, involving the addition of dialkyl phosphites to imines, can also be performed effectively without a catalyst to generate α-amino phosphonates. ajol.info Furthermore, cycloalkenyl phosphonates have been synthesized in good to excellent yields via catalyst-free Diels-Alder cycloadditions. rsc.org

Eco-Friendly Catalytic Systems: When a catalyst is necessary, the focus shifts to using environmentally benign, reusable, and non-toxic options. Heterogeneous catalysts are particularly desirable as they are easily separated from the reaction mixture. acs.org

Sodium-modified fluorapatite (B74983) (Na@FAP): This basic solid catalyst has been used for the synthesis of α-hydroxyphosphonates via the Pudovik reaction under solventless conditions at room temperature, offering high yields and catalyst reusability. acs.org

Zeolites: H-form zeolites serve as efficient, recyclable heterogeneous catalysts for the one-pot, three-component synthesis of α-amino phosphonates at room temperature.

Amberlyst-15: This solid acid resin is a stable, reusable, and non-toxic catalyst for synthesizing α-hydroxy phosphonates in water. organic-chemistry.org

PEG/KI System: An efficient and sustainable protocol for benzyl (B1604629) phosphonates uses a potassium iodide/potassium carbonate catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign and recyclable solvent. frontiersin.org

Nanoparticles: Nano silica-supported BF₃ and stannic oxide (SnO₂) nanoparticles have been used as catalysts in Michaelis-Arbuzov and Kabachnik-Fields reactions, respectively, often under solvent-free conditions. rsc.org

Mechanistic Elucidation of this compound Formation Reactions

Understanding the reaction mechanisms behind this compound synthesis is crucial for optimizing conditions and designing new synthetic routes.

For the cleavage of the C-P bond in heterocyclic α-substituted phosphonates under acidic conditions, two primary mechanisms have been proposed. chim.it

Dissociative-type [Sₙ1(P)] mechanism: This pathway involves the protonation of the heterocyclic nitrogen, followed by the cleavage of the C-P bond to form an enamine-like intermediate and a metaphosphate-like intermediate. The reactive metaphosphate species then reacts with a nucleophile like water. chim.it

Associative-type mechanism [Sₙ2(P)]: This mechanism involves a direct nucleophilic attack of a solvent molecule (e.g., water) at the phosphorus atom in the protonated aminothis compound before the C-P bond breaks. chim.it

In a different transformation, the direct conversion of a benzylic alcohol to a diethyl benzylthis compound ester mediated by zinc iodide is thought to proceed through an Sₙ1-like mechanism. uiowa.edu Evidence from isotopic labeling in related allylic systems showed both Sₙ2 and Sₙ2' products, suggesting the involvement of a carbocation intermediate. uiowa.edu

Free radical mechanisms are also prevalent. The phosphonylation of poly[2,2′-(m-phenylene)-5,5′-bibenzimidazole] (PBI) with diethyl phosphite in the presence of a peroxide initiator proceeds via a free-radical pathway, which allows for the direct attachment of the phosphonyl group to the aromatic backbone. acs.org

In the formation of ortho-hydroxybenzyl phosphonates from 1,3-benzoxazines, the proposed mechanism involves the in situ generation of an ortho-quinone methide (o-QM), followed by a phospha-Michael addition reaction. nih.gov In contrast, the formation of α-aminophosphonates from the same starting materials is believed to proceed through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the alkylphosphite. nih.gov

For the solvent-free synthesis of α-hydroxy phosphonates catalyzed by potassium phosphate, a plausible mechanism suggests that the potassium ion coordinates with the aldehyde's oxygen atom. academie-sciences.fr This coordination, coupled with the close contact between the aldehyde and the phosphite nucleophile under neat conditions, facilitates the formation of the product. academie-sciences.fr

Investigation of Reaction Intermediates (e.g., ortho-quinone methides, iminium ions)

The synthesis of phosphonates often proceeds through highly reactive intermediates, such as ortho-quinone methides (o-QMs) and iminium ions. Understanding the formation and reactivity of these species is crucial for developing efficient synthetic methods.

ortho-Quinone Methides (o-QMs)

Ortho-quinone methides are transient electrophilic intermediates that can be generated from various precursors, including o-hydroxybenzyl alcohols and 2-(1-tosylalkyl) phenols. mdpi.comacs.org Their in situ generation is a key step in several this compound synthesis strategies.

One common method involves the Brønsted acid-catalyzed phospha-Michael addition of trialkyl phosphites to o-QMs generated from o-hydroxybenzyl alcohols. mdpi.com For instance, N-heterocyclic phosphorodiamidic acids (NHPAs) have been developed as effective Brønsted acid catalysts for this transformation, affording diaryl phosphonates in moderate to excellent yields. acs.orgresearchgate.net Similarly, (EtO)2P(O)SH can act as both a Brønsted acid to generate the o-QM intermediate and as a nucleophile to produce the thiophosphate product. researchgate.net

Alternatively, o-QMs can be generated under basic conditions from 2-(1-tosylalkyl) phenols. mdpi.com The subsequent phospha-Michael addition of organophosphorus compounds like diphenylphosphine (B32561) oxide leads to the formation of bifunctional phosphorus phenols. mdpi.com A plausible mechanism involves the base-mediated desulfonylation to form the o-QM, which then reacts with the nucleophilic phosphinous acid. mdpi.com

A notable application of this chemistry is the transformation of 1,3-benzoxazines into secondary phosphonates. mdpi.comnih.govresearchgate.net This reaction, catalyzed by boron trifluoride etherate, proceeds through the in situ formation of an o-QM intermediate, followed by a phospha-Michael addition. mdpi.comnih.govresearchgate.net

Iminium Ions

Iminium ions are another class of important intermediates in this compound synthesis, particularly for the preparation of α-aminophosphonates. These intermediates are typically formed from the condensation of an amine and a carbonyl compound, a key step in the Kabachnik-Fields (or phospha-Mannich) reaction. rsc.orgresearchgate.net

A straightforward approach for generating α-aminophosphonates involves the one-pot, three-component reaction of an aldehyde, a secondary amine, and a trialkyl phosphite. organic-chemistry.org The reaction is mediated by lithium perchlorate (B79767) in an ethereal solution and proceeds through an iminium ion intermediate, which can be detected by NMR spectroscopy. organic-chemistry.org

The synthesis of cyclic α-aminophosphonates often utilizes N-acyl iminium ions generated from lactams. mdpi.com This method allows for regiocontrolled incorporation of the this compound group. mdpi.com For example, the reaction of an isoquinolinium ion, formed in situ, with trimethyl phosphite yields dimethyl N-Cbz-1,2-dihydroisoquinoline-1-phosphonate. mdpi.com

Furthermore, the ring-opening of 1,3-benzoxazines can lead to either o-QMs or iminium ions, providing access to both secondary phosphonates and α-aminophosphonates, respectively. mdpi.comnih.gov The formation of the iminium ion is favored by protonation of the oxygen atom by diethyl phosphite, which promotes ring-opening and subsequent phosphorylation. mdpi.com The stability of the iminium ion, influenced by steric effects of substituents, plays a crucial role in determining the product distribution. mdpi.comnih.gov

Pathways Involving SN1-like and Carbocation Processes

In the synthesis of phosphonates, pathways involving SN1-like mechanisms and carbocation intermediates are significant, particularly in reactions where a stable carbocation can be formed. uiowa.edumasterorganicchemistry.com

A mild and versatile one-flask protocol for converting benzylic alcohols directly to diethyl benzylthis compound esters utilizes zinc iodide as a mediator. uiowa.edu Investigations into this transformation with non-racemic substrates suggest that the reaction may proceed through an SN1-like mechanism. uiowa.edu The formation of a carbocation intermediate is further supported by isotopic labeling studies, which provided evidence for both SN2 and SN2' allylic this compound products, indicating a probable carbocation process. uiowa.edu This methodology has been successfully applied to a range of substrates, including allylic, heterocyclic, and both electron-poor and electron-rich benzylic systems. uiowa.edu

The Lewis acid-mediated Michaelis-Arbuzov reaction of arylmethyl halides and alcohols with triethyl phosphite at room temperature also proceeds via an SN1 pathway. organic-chemistry.org The generation of racemic products from chiral benzylic alcohols and bromides serves as evidence for this mechanism. organic-chemistry.org The reaction is facilitated by Lewis acids such as InBr3 and ZnBr2. organic-chemistry.org

The dealkylation of dialkyl phosphonates to form phosphonic acids under acidic conditions can also involve an SN1 mechanism. d-nb.info Protonation of the this compound on the doubly bonded oxygen atom likely forms an intermediate that can then lose a carbocation. d-nb.info The stability of the resulting carbocation is a key factor in determining whether the reaction proceeds through an SN1 or SN2 pathway. d-nb.info For instance, the dealkylation of di-tert-butyl this compound is believed to follow an SN1 pathway due to the stability of the tert-butyl carbocation. d-nb.info

In some cases, the formation of a diarylmethyl cation is proposed as a key step. nih.gov For example, in the Lewis acid and Brønsted acid-catalyzed reaction of diaryl methanol (B129727) with dialkyl H-phosphonates, the diaryl methanol is thought to form a diarylmethyl cation, which then reacts with a more nucleophilic intermediate formed from the this compound. nih.gov

Research Findings on SN1-like and Carbocation Processes in this compound Synthesis

| Precursor | Reagents/Catalysts | Proposed Intermediate | Key Evidence | Product | Reference(s) |

| Benzylic Alcohol | Zinc Iodide, Triethyl Phosphite | Carbocation | Formation of both SN2 and SN2' products from allylic systems | Diethyl Benzylthis compound | uiowa.edu |

| Arylmethyl Halides/Alcohols | InBr3, ZnBr2, Triethyl Phosphite | Carbocation | Racemic products from chiral starting materials | Arylmethyl/Heteroarylmethyl Phosphonates | organic-chemistry.org |

| Dialkyl Phosphonates | Acid (e.g., HCl) | Carbocation | Preponderance of SN1 for substrates forming stable carbocations | Phosphonic Acid | d-nb.info |

| Diaryl Methanol | Lewis Acid (e.g., Al(OTf)3), Brønsted Acid (Tf2O) | Diarylmethyl Cation | Plausible mechanism based on previous reports | Diphenylphosphonates | nih.gov |

Role of Lewis Acids and Other Catalysts in Reaction Mechanisms

Catalysts, particularly Lewis acids, play a pivotal role in a variety of synthetic methodologies for phosphonates by activating substrates and influencing reaction pathways. nih.govacs.orgacs.org

Lewis Acids in this compound Synthesis

Lewis acids are widely employed to enhance the efficiency and selectivity of this compound-forming reactions. organic-chemistry.orgacs.org In the Michaelis-Arbuzov reaction, Lewis acids like InBr3 and ZnBr2 enable the reaction of arylmethyl halides and alcohols with triethyl phosphite to proceed at room temperature, a significant improvement over traditional high-temperature conditions. organic-chemistry.org The Lewis acid facilitates the formation of a carbocation intermediate, following an SN1 pathway. organic-chemistry.org

In Diels-Alder reactions involving 2-phosphono-2-alkenoates, Lewis acids such as tin(IV) chloride (SnCl4) and zinc chloride (ZnCl2) have been shown to significantly enhance reactivity, regioselectivity, and stereoselectivity. acs.org For example, SnCl4 was found to be highly effective in promoting the reaction of triethyl 2-phosphonoacrylate with electron-rich dienes, leading to single regio- and stereoisomers in good yields. acs.org Zinc chloride can induce cycloadditions of less reactive phosphonates at elevated temperatures. acs.org

The synthesis of α-hydroxyphosphonates through the phospha-aldol reaction can be catalyzed by Lewis acids in combination with chiral phosphine oxides. mdpi.com The proposed mechanism involves the coordination of the chiral phosphine oxide ligand to a Lewis acid like silicon tetrachloride, forming a cationic complex that activates a prochiral aldehyde for enantioselective nucleophilic attack by a trialkyl phosphite. mdpi.com

Furthermore, Lewis acids can promote the aerobic oxidative coupling of thiols and phosphonates to form phosphorothioates. acs.org The addition of a non-redox-active metal ion like Y(OTf)3 to a Ni(OAc)2 catalyst dramatically improves its catalytic efficiency. acs.org The promotional effect is dependent on the Lewis acidity, with stronger Lewis acids leading to better results. acs.org Mechanistic studies suggest the formation of a heterobimetallic Ni(II)/Y(III) species that accelerates the activation of thiols. acs.org

Other Catalysts

Besides Lewis acids, other catalytic systems are also utilized in this compound synthesis. For instance, copper nanoparticles (CuNPs) supported on zinc oxide (ZnO) have been shown to effectively catalyze the direct synthesis of vinyl phosphonates from aliphatic alkynes and diethylphosphite. sciforum.net

In the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates, various catalysts have been employed to activate the carbonyl carbon, promoting the formation of the imine intermediate. rsc.org These include nano-sized metal oxides like nano ZnO and nano CaO. rsc.org Ion-exchange resins such as Amberlyst-15 have also been used as catalysts, sometimes in conjunction with sonication to accelerate the reaction. rsc.org

Examples of Catalysts in this compound Synthesis

| Reaction Type | Catalyst(s) | Role of Catalyst | Reference(s) |

| Michaelis-Arbuzov Reaction | InBr3, ZnBr2 | Facilitates carbocation formation via an SN1 pathway at room temperature. | organic-chemistry.org |

| Diels-Alder Reaction | SnCl4, ZnCl2 | Enhances reactivity, regioselectivity, and stereoselectivity. | acs.org |

| Phospha-Aldol Reaction | Chiral Phosphine Oxides/SiCl4 | Forms a chiral cationic complex that activates aldehydes for enantioselective attack. | mdpi.com |

| Oxidative Coupling of Thiols and Phosphonates | Ni(OAc)2/Y(OTf)3 | Forms a heterobimetallic species that accelerates thiol activation. | acs.org |

| Synthesis of Vinyl Phosphonates | CuNPs/ZnO | Catalyzes the hydrophosphorylation of aliphatic alkynes. | sciforum.net |

| Kabachnik-Fields Reaction | Nano ZnO, Nano CaO, Amberlyst-15 | Activates the carbonyl group for imine formation. | rsc.org |

| Transformation of 1,3-Benzoxazines | Boron Trifluoride Etherate | Catalyzes the formation of o-QM and iminium ion intermediates. | mdpi.comnih.govresearchgate.net |

Environmental Fate and Biogeochemical Cycling of Phosphonates

Abiotic Transformation Pathways of Phosphonates

While the C-P bond is notably resistant to cleavage, several non-biological processes can contribute to the transformation of phosphonates in the environment. msu.ruoieau.fr These abiotic pathways, including hydrolysis, photodegradation, and catalytic oxidation, play a role in the breakdown of these compounds, particularly in the absence of microbial activity. mdpi.comoieau.fr

The hydrolysis of phosphonates, or the cleavage of the C-P bond by water, is generally a slow process. oieau.frnih.gov The stability of the C-P bond makes it resistant to simple hydrolysis under typical environmental conditions. msu.ru However, the rate of hydrolysis can be influenced by several factors, including pH and the presence of other chemical species. nih.gov

Acid-catalyzed hydrolysis is a common method for the breakdown of phosphonate esters, typically requiring strong acids like concentrated hydrochloric acid and elevated temperatures. nih.govbeilstein-journals.org The mechanism is thought to involve the protonation of the this compound, making the phosphorus atom more susceptible to nucleophilic attack by water. beilstein-journals.org For dialkyl phosphonates, hydrolysis occurs in a stepwise manner. nih.gov The hydrolysis of dibenzyl (methoxycarbonyl)this compound at pH 7.4 has been shown to proceed through multiple pathways, with the primary route involving P-O bond cleavage to yield a diester and benzyl (B1604629) alcohol. rsc.org Another pathway leads to the formation of dibenzyl phosphite (B83602). rsc.org

Under certain conditions, such as the presence of divalent cations and aerobic conditions, a slow, light-independent hydrolytic cleavage of the C-P bond can occur, particularly for N-containing phosphonates. oieau.fr While generally slower than other degradation routes like photodegradation, hydrolysis can be a significant removal pathway in soil and sediment where light is absent. fda.govfda.gov For instance, the hydrolysis half-lives for some phosphonates can range from 50 to 200 days. fda.govfda.gov

Photodegradation, or the breakdown of molecules by light, is a significant abiotic pathway for the removal of phosphonates from the environment, especially in aqueous systems. fda.govheraproject.com The half-lives for photodegradation can vary from hours to days, depending on various factors. fda.govfda.gov

The presence of cofactors such as oxygen, peroxides, and transition metal ions like iron, copper, or manganese can significantly enhance the rate of photodegradation. fda.govfda.govheraproject.com For example, in the presence of iron ions, the degradation of HEDP can reach 40-90% within 17 days. fda.govfda.govheraproject.com This process is also pH-dependent. heraproject.com UV radiation, in particular, can promote the degradation of phosphonates, leading to the formation of orthophosphate, which can contribute to eutrophication. mdpi.com While phosphonates themselves are resistant to photolysis, their metal complexes, especially with iron(III), can be susceptible to rapid photodegradation. msu.ruatamanchemicals.com

Catalytic oxidation represents another important abiotic route for this compound degradation. mdpi.comresearchgate.net This process often involves the generation of highly reactive free radicals that can cleave the stable C-P bond. oieau.fr Systems like the Fenton reagent (Fe²⁺/H₂O₂) and Cu²⁺/H₂O₂ have been shown to be effective in this regard. oieau.frnih.gov The Cu(II)/H₂O₂ system, for instance, can efficiently and selectively oxidize 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) to phosphate (B84403) at an alkaline pH. nih.gov The mechanism involves the complexation of Cu(II) with HEDP, facilitating an intramolecular electron transfer process. nih.gov

Aminopolyphosphonates can also be rapidly oxidized in the presence of Mn(II) and oxygen. atamanchemicals.com The oxidation of iminodi(methylene this compound) (IDMP) on manganese dioxide (MnO₂) has been shown to produce aminomethylthis compound (B1262766) (AMPA) and phosphate as major transformation products. acs.org This suggests that abiotic oxidative transformation by manganese oxides could be a significant process contributing to the presence of AMPA in the environment. acs.org Furthermore, some metal this compound materials, such as those containing vanadium, have demonstrated catalytic activity for the aerobic oxidation of certain organic substrates. acs.org

Photodegradation Processes in Aqueous and Terrestrial Environments

Microbial Degradation and Biogeochemistry of Phosphonates

Microorganisms, particularly bacteria, play a pivotal role in the biogeochemical cycling of phosphonates by breaking the resilient carbon-phosphorus (C-P) bond. mdpi.comnih.gov This ability allows them to utilize phosphonates as a source of phosphorus, a crucial nutrient for growth, especially in phosphate-limited environments. acs.orgpnas.orgnih.gov The microbial degradation of phosphonates involves various enzymatic pathways that have evolved to cleave the C-P bond.

Bacteria have developed several distinct enzymatic systems to break the C-P bond of phosphonates. These systems can be broadly categorized into hydrolytic, oxidative, and radical (C-P lyase) pathways. mdpi.compnas.org The specific pathway utilized often depends on the chemical structure of the this compound substrate. asm.org For instance, phosphonates with a β-carbonyl group are often degraded via hydrolytic mechanisms that are facilitated by the electron-withdrawing nature of the carbonyl group. asm.orgacs.org

The most extensively studied enzymatic system is the C-P lyase pathway, a multi-enzyme complex found in many gram-negative bacteria that can cleave the C-P bond of a wide range of phosphonates. msu.ruasm.org More recently, oxidative pathways for C-P bond cleavage have also been identified. pnas.orgacs.org

Hydrolytic pathways for this compound degradation typically involve enzymes that act on phosphonates containing a carbonyl group at the beta position to the phosphorus atom. nih.gov This structural feature activates the C-P bond for cleavage. nih.gov A key enzyme in these pathways is phosphonoacetaldehyde (B103672) hydrolase, commonly known as phosphonatase (PhnX). nih.govontosight.ai

Phosphonatase catalyzes the hydrolysis of phosphonoacetaldehyde to acetaldehyde (B116499) and inorganic phosphate. ontosight.ai This reaction is a critical step in the breakdown of 2-aminoethylthis compound (AEP), one of the most abundant natural phosphonates. acs.orgnih.gov The degradation of AEP often begins with a transamination reaction catalyzed by AEP:pyruvate aminotransferase (PhnW), which converts AEP to phosphonoacetaldehyde. acs.orgnih.govnih.gov The subsequent cleavage of phosphonoacetaldehyde by phosphonatase releases phosphate. acs.orgnih.govnih.gov

The mechanism of phosphonatase, a member of the haloacid dehalogenase superfamily, involves the formation of a Schiff base intermediate between a lysine (B10760008) residue in the enzyme's active site and the carbonyl group of phosphonoacetaldehyde. nih.govdrugbank.com This intermediate formation activates the this compound group, making it susceptible to nucleophilic attack. nih.gov A conserved aspartate residue in the active site then participates in covalent catalysis, followed by hydrolysis to release the final products. drugbank.com

Another hydrolytic enzyme, phosphonoacetate hydrolase (PhnA), is involved in an alternative pathway for AEP degradation. In this pathway, phosphonoacetaldehyde is first oxidized to phosphonoacetate by phosphonoacetaldehyde dehydrogenase (PhnY). acs.org PhnA, a member of the alkaline phosphatase superfamily, then cleaves the C-P bond of phosphonoacetate to produce acetate (B1210297) and inorganic phosphate through a metal-assisted hydrolytic mechanism. acs.orgnih.gov

Enzymatic Systems for Carbon-Phosphorus Bond Cleavage

Radical-Based Pathways (e.g., C-P Lyase)

The Carbon-Phosphorus (C-P) lyase pathway represents a significant radical-based mechanism for this compound degradation. mdpi.comportlandpress.com This multienzyme complex has a broad substrate specificity, enabling bacteria to break down a wide variety of phosphonates, including both natural and synthetic compounds like glyphosate (B1671968). mdpi.comportlandpress.comnih.gov The C-P lyase machinery is particularly important for microbial survival in phosphate-starved conditions. nih.gov

The core of the C-P lyase pathway involves a multi-step, ATP-dependent reaction. mdpi.comnih.gov A proposed mechanism suggests that the this compound moiety is first transferred to the C-1' position of an ATP molecule, which generates a ribose 5'-triphosphate alkyl this compound intermediate. nih.gov Subsequently, the C-P bond is cleaved by the PhnJ protein, a key component of the C-P lyase complex. nih.govhawaii.edu This cleavage is a radical reaction that requires a [4Fe-4S] cluster and S-adenosylmethionine. hawaii.edu The process ultimately yields 5-phosphoribosyl-α-1-diphosphate (PRPP), a central metabolite, and an alkane. mdpi.comhawaii.edu For example, the degradation of methylthis compound (B1257008) via this pathway results in the production of methane (B114726). mdpi.comnih.gov

The genes encoding the C-P lyase pathway, typically designated as phn genes, are often organized in operons. mdpi.comcharlotte.edu The core genes essential for C-P bond cleavage are generally conserved across different bacterial species. charlotte.edunih.gov

Oxidative Pathways (e.g., PhnY/PhnZ)

A more recently discovered mechanism for this compound degradation involves oxidative cleavage of the C-P bond, catalyzed by the PhnY and PhnZ enzymes. nih.govnih.gov This two-step pathway is particularly noted for the degradation of 2-aminoethylthis compound (2-AEP), one of the most common biogenic phosphonates. acs.orgacs.org

The process begins with the enzyme PhnY, an α-ketoglutarate/Fe(II)-dependent dioxygenase, which hydroxylates the α-carbon of the this compound substrate. portlandpress.comhawaii.eduacs.org In the case of 2-AEP, this yields (R)-2-amino-1-hydroxyethylthis compound. acs.orgacs.org The second enzyme, PhnZ, which belongs to the HD phosphohydrolase superfamily, then catalyzes the oxidative cleavage of the C-P bond in the hydroxylated intermediate. acs.orgpnas.org This reaction, which also requires Fe(II) and molecular oxygen, produces glycine (B1666218) and inorganic phosphate (Pi). hawaii.eduacs.orgpnas.org

Unlike the broad-spectrum C-P lyase, oxidative pathways like PhnY/PhnZ tend to be more substrate-specific. nih.govportlandpress.com Different versions of this pathway exist, each tailored to specific this compound substrates. nih.govportlandpress.comresearchgate.net For example, besides the pathway for 2-AEP, other PhnY/PhnZ systems are known to degrade methylthis compound and N-trimethyl-2-aminoethylthis compound (M₃AEP). nih.govresearchgate.net The substrate specificity is primarily determined by the PhnY enzyme. portlandpress.com

Microbial Uptake and Catabolism of Phosphonates

For microorganisms to utilize phosphonates, they must first transport these compounds across their cell membranes. Bacteria have evolved specific transport systems for this purpose, the most well-studied being the ATP-binding cassette (ABC) transporters. mdpi.comcore.ac.uk The PhnCDE transporter is a prominent example of an ABC transporter involved in this compound uptake in many Gram-negative bacteria. mdpi.comcore.ac.uk

This system consists of a periplasmic substrate-binding protein (PhnD), two transmembrane domains (PhnE), and a cytosolic ATP-binding protein (PhnC). mdpi.com PhnD binds to phosphonates in the periplasm with high affinity and delivers them to the PhnE permease. mdpi.com The energy released from ATP hydrolysis by PhnC then drives the transport of the this compound into the cytoplasm. mdpi.com In Gram-negative bacteria, phosphonates are thought to enter the periplasm through porins like PhoE, which is expressed under low-phosphate conditions. mdpi.com

Once inside the cell, phosphonates are broken down by one of the catabolic pathways, such as the C-P lyase or oxidative pathways, to release inorganic phosphate. mdpi.commsu.ru This liberated phosphate can then be assimilated by the cell for its metabolic needs. msu.ru The ability to take up and catabolize phosphonates provides a significant competitive advantage to microbes in phosphorus-limited environments, such as the open ocean. mdpi.comacs.org

Distribution and Evolution of this compound Degradative Genes and Enzymes in Microorganisms

The genes responsible for this compound degradation are widely distributed among bacteria, indicating the global importance of phosphonates as a phosphorus source. charlotte.edufrontiersin.orgscite.ai Genomic and metagenomic studies have revealed that a significant fraction of bacteria, particularly in marine environments, possess the genetic machinery for this compound metabolism. frontiersin.orgscite.ainih.gov Estimates suggest that around 30-40% of bacterial genomes encode one or more pathways for this compound catabolism. frontiersin.orgnih.govasm.org

The distribution of these genes varies by pathway. Bioinformatic analyses of marine metagenomic data have shown that genes for phosphonoacetate hydrolase (phnA) are often the most abundant, followed by genes for the C-P lyase complex (phnJ) and phosphonoacetaldehyde hydrolase (phnX). nih.govfrontiersin.org The phnD gene, encoding the periplasmic binding protein for this compound transport, is also very widely distributed. frontiersin.org

The evolution of these degradative pathways is thought to have been shaped by horizontal gene transfer. charlotte.edunih.gov The presence of this compound degradation genes in distantly related bacterial species and their frequent proximity to mobile genetic elements like transposases support this hypothesis. charlotte.edunih.gov The phn gene clusters for the C-P lyase pathway, for instance, show considerable structural and compositional variation among different organisms, although the core catalytic genes (phnG through phnM) are generally conserved. charlotte.edunih.gov This suggests a modular evolution where gene clusters have been assembled and transferred between different bacterial lineages over time.

Impact of this compound Degradation on Microbial Greenhouse Gas Emissions (e.g., Methane Cycle)

The microbial degradation of certain phosphonates has a direct link to the production of methane, a potent greenhouse gas. Specifically, the breakdown of methylphosphonic acid via the C-P lyase pathway results in the formation of methane. mdpi.com This process has been identified as a significant source of methane in aerobic, phosphate-depleted oceanic surface waters, a phenomenon that was once a biogeochemical puzzle. mdpi.comnih.gov

The C-P lyase complex provides the enzymatic machinery to cleave the C-P bond in methylthis compound, releasing methane as a byproduct. mdpi.com This aerobic methane production is coupled to the microbial cycling of phosphorus and carbon, highlighting the interconnectedness of major biogeochemical cycles. mdpi.com The ability of marine microbes to utilize methylthis compound as a phosphorus source under nutrient-limited conditions directly contributes to the oceanic methane paradox—the supersaturation of methane in oxygenated waters. mdpi.comnih.gov

Adsorption and Transport Phenomena of Phosphonates in Environmental Matrices

The behavior and mobility of phosphonates in the environment are heavily influenced by their interactions with solid phases, such as soils and sediments.

Phosphonates are known to adsorb strongly to various components of soil and sediment, including metal oxides, clays, and organic matter. This strong adsorption is a key factor controlling their environmental transport and bioavailability. The phosphonic acid functional group plays a crucial role in these interactions, forming strong complexes with metal ions present in soil minerals.

Research has shown that phosphonates bind effectively to the surfaces of iron and aluminum oxides and hydroxides, which are common components of many soils. This binding reduces their concentration in the soil solution, thereby limiting their mobility and potential for leaching into groundwater. The strength of this adsorption can be influenced by factors such as soil pH, the concentration of competing anions like phosphate, and the specific chemical structure of the this compound compound. The strong interaction with soil particles means that phosphonates are generally less mobile in the environment compared to other more soluble compounds, tending to accumulate in the upper layers of the soil profile.

Mobility and Persistence in Aquatic Systems

The mobility and persistence of phosphonates in aquatic systems are governed by a combination of their physicochemical properties and environmental factors. Phosphonates are characterized by high water solubility, non-volatility, and a strong tendency to interact with surfaces. heraproject.comresearchgate.net Their persistence is largely due to the stable carbon-phosphorus (C-P) bond, which is resistant to chemical and enzymatic degradation. mdpi.com

In natural waters, phosphonates are predominantly found as complexes with calcium (Ca) and magnesium (Mg), which generally prevents them from significantly altering the speciation or transport of heavy metals. wikipedia.org However, their strong interaction with surfaces, such as minerals and sediments, leads to significant removal from the water column. researchgate.netwikipedia.orgphosphonates.org It is estimated that 80% to 97% of phosphonates in wastewater are removed during sewage treatment, primarily through adsorption to sludge rather than degradation. heraproject.comphosphonates.org Any phosphonates that reach aquatic environments tend to be adsorbed into sediments. phosphonates.org

While the C-P bond is robust, several abiotic and biotic degradation pathways contribute to the slow breakdown of phosphonates in aquatic environments.

Abiotic Degradation:

Photodegradation: The photolysis (breakdown by light) of iron (Fe(III))-phosphonate complexes is a rapid and principal degradation pathway in water and topsoil. researchgate.netwikipedia.orgphosphonates.org

Oxidation: Aminopolyphosphonates can be rapidly oxidized in the presence of manganese (Mn(II)) and oxygen. researchgate.netwikipedia.org Oxidation is also catalyzed by other natural minerals. phosphonates.org

Hydrolysis: A slow, light-independent hydrolytic cleavage of the C-P bond can occur, particularly for nitrogen-containing polyphosphonates. researchgate.netoieau.fr This process requires aerobic conditions and the presence of divalent cations. researchgate.netoieau.fr

Free Radicals: Free radical ions, which are common in soils and organic materials, can efficiently cleave the C-P bond. phosphonates.orgoieau.fr

Biotic Degradation:

The biodegradation of phosphonates is generally slow. phosphonates.org The presence of more easily accessible phosphorus sources, like phosphate, can inhibit the microbial degradation of phosphonates. oieau.frijset.in

However, some bacteria, yeasts, and fungi have evolved the ability to break down phosphonates to utilize them as a phosphorus source, especially in phosphorus-scarce environments. wikipedia.orgphosphonates.org

The persistence of some phosphonates can be notable. For instance, this compound residues from fungicides have been observed in plant tissues for extended periods, highlighting their resistance to oxidation within biological systems. mdpi.com Conversely, in soil and aquatic environments, microbial activity and abiotic processes contribute to their gradual decline. mdpi.com

| Factor | Influence on Mobility & Persistence | Key Findings |

|---|---|---|

| Adsorption | Decreases mobility by binding to sediments and sludge. | Strong interaction with surfaces is a major removal mechanism in technical and natural systems. researchgate.net 80-97% of phosphonates are removed in sewage treatment, primarily via adsorption. heraproject.comphosphonates.org |

| Photodegradation | Decreases persistence by breaking down compounds. | Rapid photolysis of Fe(III)-phosphonate complexes is a primary degradation pathway in surface waters. researchgate.netwikipedia.orgphosphonates.org |

| Oxidation | Decreases persistence. | Aminopolyphosphonates are rapidly oxidized in the presence of Mn(II) and oxygen. researchgate.netwikipedia.org |

| Biodegradation | Slowly decreases persistence. | Generally slow process, inhibited by the presence of phosphate. phosphonates.orgoieau.fr Some microbes can utilize phosphonates as a P-source in nutrient-limited conditions. wikipedia.orgphosphonates.org |

| Complexation | Affects speciation and interaction with other elements. | In natural waters, phosphonates are mainly complexed with Ca and Mg. wikipedia.org |

Modeling of this compound Environmental Distribution

Mathematical modeling is a crucial tool for understanding and predicting the environmental fate and distribution of phosphonates. mdpi.com These models integrate data on various environmental processes to simulate the behavior of these compounds across different spatial and temporal scales. mdpi.com

Models are used in regulatory contexts, such as for pesticide registration, to provide a cost-effective alternative to extensive field experiments for predicting pesticide behavior. mdpi.com For example, a mathematical model was developed to describe the fate of transformation products from the this compound-based fungicide Agrifos. mdpi.com This model successfully captured observed data trends in soil and highlighted the potential for integration into larger biogeochemical cycle simulations to predict long-term environmental impacts, including transport through soil water. mdpi.com

Environmental distribution models have also been applied to marine ecosystems. Modeling studies of marine microbes predict that this compound producers are most abundant in the lower euphotic zone (the sunlit layer of the ocean) and the upper mesopelagic zone (the "twilight zone"). ifremer.frnih.gov These modeling results suggest that future chemical studies should target depths of 100-300 meters to better understand this compound cycling in the upper ocean. ifremer.fr

Furthermore, environmental niche modeling based on metagenomic data from soils has been used to understand the distribution of genes related to this compound metabolism. nih.gov These models found an enriched abundance of genes for this compound degradation pathways, such as the C-P lyase pathway, in soils with low phosphorus availability. nih.gov This suggests that the catabolism of phosphonates is a key strategy for bacteria to acquire phosphorus in P-limited environments. nih.gov Thermodynamic modeling has also been used to link the presence of reduced phosphorus compounds like phosphonates to the generation of atmospheric phosphine (B1218219), suggesting their critical role in the global phosphorus biogeochemical cycle. pnas.org

Sources of Environmental Phosphonates: Natural vs. Anthropogenic Contributions

Phosphonates in the environment originate from both natural (biogenic) and human-made (anthropogenic) sources. mdpi.com

Natural Sources Naturally occurring phosphonates are produced by a diverse array of organisms. mdpi.comwikipedia.org The first natural this compound identified was 2-aminoethylphosphonic acid in 1959. wikipedia.org These compounds are found in many organisms, including:

Microorganisms (archaea, bacteria, fungi, protozoa). mdpi.comresearchgate.net

Invertebrates (mollusks, coelenterates, insects). mdpi.comwikipedia.orgairedale-group.com

Plants. mdpi.comwikipedia.org

Natural phosphonates are particularly significant in marine and freshwater ecosystems. mdpi.com In some marine environments, they can constitute up to 10% of the total dissolved organic phosphorus pool and as much as 25% of the high-molecular-weight dissolved organic phosphorus. mdpi.com The biological role of many natural phosphonates is not yet fully understood, but they are known to be involved in cell membranes and the biological synthesis of natural antibiotics. wikipedia.orgijset.inatamanchemicals.com The existence of these natural compounds has driven the evolution of microbial pathways to metabolize them as a source of phosphorus. wikipedia.orgijset.in

Anthropogenic Sources Human activities are a major source of phosphonates in the environment, primarily due to their wide-scale industrial and agricultural use. mdpi.commdpi.com The chemical stability that makes them persistent also makes them valuable for many applications. mdpi.com

Key anthropogenic sources include:

Industrial and Household Products: Phosphonates are used as chelating agents, scale inhibitors, and anti-corrosion agents in various applications. airedale-group.comresearchgate.net These include detergents, cleaning agents, and water treatment systems for cooling towers and boilers. airedale-group.comresearchgate.net

Agriculture:

Herbicides: The most widely used herbicide, glyphosate, is a this compound. mdpi.comatamanchemicals.comresearchgate.net Its breakdown product, aminomethylphosphonic acid (AMPA), is also a this compound compound that persists in the environment. mdpi.comresearchgate.net

Fungicides: Potassium this compound is used as a fungicide in agriculture. mdpi.comresearchgate.net

Plant Growth Regulators: Ethephon is a this compound used to promote ripening in crops. mdpi.comatamanchemicals.comresearchgate.net

Insecticides: The compound metrifonate (B1681377) is a this compound used in some restricted insecticide applications. researchgate.net

The extensive use of these synthetic phosphonates leads to their accumulation in soil and water, representing a significant source of environmental pollution. mdpi.com For example, it has been estimated that 20,900 tons of phosphonates from laundry and dishwasher detergents enter municipal wastewater treatment plants in Europe annually. researchgate.net

Advanced Analytical Methodologies for Phosphonate Characterization

Spectroscopic Techniques for Phosphonate Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful tools for elucidating the structural and electronic properties of phosphonates. ijariie.com A range of spectroscopic methods are utilized to gain information on molecular structure, bonding, and purity. ijariie.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound-containing compounds. jeol.com Due to the 100% natural abundance of the ³¹P isotope, ³¹P NMR is particularly sensitive and provides valuable information for structural analysis. jeol.comresearchgate.net It is frequently used to determine the purity of this compound samples and to quantify them alongside impurities like orthophosphoric acid and phosphorous acid. researchgate.nettandfonline.com The wide range of chemical shifts in ³¹P NMR allows for the clear distinction between different phosphorus-containing species. researchgate.net For instance, in studies of metal this compound materials, ³¹P NMR can differentiate between this compound and phosphate (B84403) groups within the same compound. osti.gov

¹H and ¹³C NMR spectra are also crucial, though they are often complicated by heteronuclear spin couplings with the phosphorus atom, which can lead to signal splitting. jeol.comrsc.org However, techniques such as simultaneous ¹H and ³¹P decoupling in ¹³C NMR can simplify these complex spectra, allowing for the unambiguous identification of carbon signals. jeol.com Two-dimensional NMR experiments, like ³¹P-¹³C Long-Range Heteronuclear Single-Quantum Coherence (LR-HSQC), are powerful for assigning ¹³C signals to specific phosphonates in a mixture by detecting correlations for carbon atoms up to three bonds away from the phosphorus atom. jeol.com

Table 1: Selected ³¹P and ¹³C NMR Data for this compound Analysis

| Compound/Technique | Nucleus | Key Findings/Parameters | Reference |

|---|---|---|---|

| Alkyl Phosphonates | ¹³C | ¹JCP coupling constants can exceed 100 Hz, allowing identification of carbons directly bonded to phosphorus. For diethyl methylthis compound (B1257008), the ¹JCP is 144 Hz. | jeol.com |

| Diethylenetriamine penta(methylenephosphonic) acid (DTPMP) | ³¹P | Purity determined to be 35% using ³¹P NMR, distinguishing it from impurities. DTPMP signals appeared at 9.8 and 13.8 ppm. | tandfonline.com |

| Mixed Zr(IV)/Sn(IV) phosphate/phosphonate material | ³¹P | ³¹P Chemical Shift Anisotropy (CSA) values for this compound groups (43-49 ppm) are significantly larger than for HPO₄ groups (23-37 ppm), aiding in structural elucidation. | osti.gov |

| This compound Anions | ¹H, ¹³C, ³¹P | NMR studies of this compound anions formed with BuLi revealed a single, planar, charge-delocalized species. | rsc.org |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone for the sensitive and specific analysis of phosphonates. mdpi.comnih.gov LC-MS/MS techniques are highly effective for detecting and identifying phosphonates, even at trace levels (ng/L) in complex environmental samples. nih.govnih.gov However, the high polarity of phosphonates and the presence of high salt concentrations in samples like environmental water or oilfield brines present significant analytical challenges, causing matrix effects and reduced sensitivity. wiley.comucc.edu.gh

To overcome these challenges, various strategies have been developed. Derivatization, such as methylation with trimethylsilyldiazomethane (B103560) (TMSCHN₂), can increase sensitivity by two to three orders of magnitude compared to direct analysis. nih.govepa.gov Sample pretreatment, including solid-phase extraction (SPE) and cation exchange, is often necessary to remove interfering ions like Ca²⁺ and Mg²⁺ and to pre-concentrate the analytes. nih.govucc.edu.ghresearchgate.net

Different LC-MS interfaces and ionization techniques are employed. Electrospray ionization (ESI) is common, often in negative ion mode, where phosphonates fragment to produce characteristic ions at m/z 63 (PO₂⁻) and 79 (PO₃⁻). nih.govwiley.com High-resolution mass spectrometry, such as with Orbitrap or time-of-flight (TOF) analyzers, provides exact mass measurements, aiding in the identification of unknown phosphonates and their degradation products. researchgate.netacs.org

Table 2: Overview of LC/MS-Based Methods for this compound Analysis

| Method | Key Features | Application | Detection Limit | Reference |

|---|---|---|---|---|

| HILIC-ESI-MS | Separation on a hydrophilic interaction chromatography (HILIC) column; negative polarity ESI. | Identification of known and unknown phosphonates and their degradation pathways in aquatic samples. | Not specified. | wiley.com |

| LC-MS/MS with Derivatization | Pre-methylation with TMSCHN₂ followed by SPE pre-concentration. | Quantification of six key phosphonates in river and wastewater. | 5.0 to 200 ng/L. | nih.gov |

| IC-MS/MS | Ion chromatography efficiently separates phosphonates from salt ions. | Monitoring and quantifying different this compound scale inhibitors in commingled oilfield samples. | <1 ppm for each this compound. | onepetro.org |

| LC-MS with Ion-Pairing | N,N-dimethylhexylamine (NNDHA) used as an ion-pair reagent to improve retention and ESI+ response. | Analysis of therapeutic phosphonates (risedronate, pamidronate, alendronate). | Improved detection in MS instrument. | sigmaaldrich.com |

Atomic spectroscopy techniques, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), are elemental analysis methods used to quantify the total phosphorus content in a sample. mdpi.commdpi.com These methods are robust and accurate for determining the metal-to-phosphorus ratio in metal this compound materials. mdpi.com ICP-OES has traditionally been a standard technique for monitoring this compound scale inhibitors in oilfields by measuring total phosphorus. onepetro.org However, a major limitation is its inability to differentiate between different this compound species or between phosphonates and other phosphorus forms like phosphates. onepetro.orgresearchgate.net

ICP-MS offers significantly lower detection limits than ICP-OES, reaching ng/L or even pg/L levels. mdpi.commdpi.com It is a highly sensitive and versatile method for phosphorus analysis, especially where high precision is required. mdpi.com When coupled with a separation technique like ion chromatography (IC), IC-ICP-MS allows for the speciation of different organophosphorus compounds. researchgate.net This hyphenated technique combines the separation power of IC with the sensitive, element-specific detection of ICP-MS, enabling the quantification of individual phosphonates with detection limits below 0.1 µg/L. researchgate.net The phosphorus is often detected via the molecular ion ⁴⁷PO⁺, which is highly sensitive and less prone to interferences. researchgate.net

Table 3: Comparison of Atomic Spectroscopy Techniques for this compound-Related Analysis

| Technique | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| ICP-OES | Measures photon emission from atoms excited in a high-temperature plasma. | Simple, robust for total phosphorus measurement. | Cannot speciate different P-compounds; higher detection limits. | onepetro.orgresearchgate.net |

| ICP-MS | Measures ions based on their mass-to-charge ratio after ionization in a plasma. | Extremely low detection limits (ng/L to pg/L); high precision. | Requires sample digestion; potential for isobaric interferences. | mdpi.commdpi.com |

| IC-ICP-MS | Ion chromatography separation followed by ICP-MS detection. | Allows for speciation and quantification of individual phosphonates. | Complex setup; chromatographic separation can be affected by metal cations. | researchgate.net |

| GFAA | Graphite (B72142) Furnace Atomic Absorption detects phosphorus at its primary resonance lines. | Direct detection after simple acid hydrolysis without conversion to orthophosphate. | Requires a stabilizer (e.g., nickel or lanthanum) to prevent P loss during heating. | cerealsgrains.org |

X-ray-based analytical methods are powerful, non-destructive techniques for the compositional and structural analysis of this compound materials, particularly solid-state metal phosphonates. mdpi.comresearchgate.net

X-ray Diffraction (XRD) is primarily used to analyze the crystal structure of materials. researchgate.net For metal phosphonates, powder XRD (PXRD) is a common technique to identify the crystalline phases and determine their structure. researchgate.netresearchgate.net Single-crystal X-ray diffraction provides detailed structural information, including bond lengths and angles, and has been used to characterize the unprecedented structures of host-guest complexes between this compound ions and "nanojar" receptors. acs.orgnih.govjst.go.jp

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about elemental composition and chemical states. mdpi.com By analyzing the binding energies of core-level electrons, XPS can be used to characterize the functionalization of sorbent materials with this compound groups and to investigate the binding mechanisms between phosphonates and metal ions. mdpi.com The heterogeneity of the sample surface must be considered when using XPS. mdpi.com

X-ray Fluorescence (XRF) is another non-destructive technique for elemental analysis. mdpi.com It can accurately measure both metal and phosphorus content in this compound materials, provided proper precautions are taken. mdpi.com

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is an element-specific method that provides information about the electronic states and local chemical environment of the absorbing atom. jst.go.jpnih.govresearchgate.net Phosphorus K-edge XANES spectra are unique to the chemical environment of the this compound moieties, affected by factors like the charge state and the presence of nearby atoms, making it a useful fingerprinting method for distinguishing between different bisthis compound crystal forms. jst.go.jpnih.govresearchgate.net

Table 4: Applications of X-ray Based Methods in this compound Analysis

| Method | Information Obtained | Specific Application Example | Reference |

|---|---|---|---|

| X-ray Diffraction (XRD) | Crystal structure, phase identification. | Structural analysis of layered zirconium phosphonates and this compound-nanojar complexes. | researchgate.netnih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical states, binding mechanisms. | Characterizing a new this compound-based sorbent and its interaction with lanthanum and terbium. | mdpi.com |

| X-ray Fluorescence (XRF) | Bulk elemental composition. | Recommended for compositional analysis of metal this compound materials. | mdpi.commdpi.com |

| X-ray Absorption Near-Edge Structure (XANES) | Electronic states, local chemical environment. | Characterizing and distinguishing between different bisthis compound hydrate (B1144303) crystals based on P K-edge spectra. | jst.go.jpnih.govresearchgate.net |

UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the binding interactions of phosphonates, particularly those with chromophoric groups or those that interact with other UV-active species. ijariie.comresearchgate.net The technique monitors changes in the electronic absorption spectra that occur when a this compound binds to a target molecule, such as DNA or a metal-containing receptor. mdpi.comderpharmachemica.com

In studies of drug-DNA interactions, changes in the absorption intensity (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorbance (λmax) upon the addition of DNA to a this compound solution indicate binding. mdpi.comderpharmachemica.com These spectral changes can be used to calculate the DNA binding constant (Kb), which quantifies the strength of the interaction. mdpi.com For example, the binding of rhein-phosphonate derivatives to calf thymus DNA (ct-DNA) was confirmed by observing changes in their UV-Vis spectra upon DNA titration. mdpi.com

Similarly, UV-Vis spectroscopy has been employed to investigate the binding of this compound anions within supramolecular coordination assemblies known as "nanojars". acs.orgnih.gov The spectra of these copper-based nanojars exhibit characteristic charge-transfer and d-d transition bands that are consistent across different encapsulated phosphonates, confirming the formation of the host-guest complexes. nih.gov